Methyl 4-chloro-2-fluoro-6-methoxybenzoate
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Overview
Description
Methyl 4-chloro-2-fluoro-6-methoxybenzoate is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-fluoro-6-methoxybenzoate typically involves the esterification of 4-chloro-2-fluoro-6-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-fluoro-6-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of 4-chloro-2-fluoro-6-methoxybenzaldehyde or 4-chloro-2-fluoro-6-methoxybenzoic acid.
Reduction: Formation of 4-chloro-2-fluoro-6-methoxybenzyl alcohol.
Scientific Research Applications
Methyl 4-chloro-2-fluoro-6-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-fluoro-6-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluoro-2-methoxybenzoate
- Methyl 2-chloro-4-fluoro-6-methoxybenzoate
- Methyl 4-chloro-2-fluoro-6-methylbenzoate
Uniqueness
Methyl 4-chloro-2-fluoro-6-methoxybenzoate is unique due to the specific combination of chloro, fluoro, and methoxy substituents on the aromatic ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
Methyl 4-chloro-2-fluoro-6-methoxybenzoate is an organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H8ClFO3 and a molecular weight of approximately 218.61 g/mol. Its structure includes:
- Methoxy group (-OCH₃)
- Chloro group (-Cl)
- Fluoro group (-F)
These substituents enhance the compound's reactivity and stability, making it a candidate for various biological applications.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Properties
- Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various bacterial strains. The presence of halogenated groups is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
2. Anti-inflammatory Effects
- There is evidence that this compound may exert anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.
3. Enzyme Interaction
- Interaction studies have shown that this compound can bind to specific enzymes or receptors, influencing metabolic pathways. For instance, it may act as an inhibitor for certain enzymes involved in inflammatory responses or microbial metabolism.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The halogen substituents may enhance binding affinity to target enzymes, leading to effective inhibition.
- Receptor Modulation : The compound may alter receptor activity by mimicking natural substrates or ligands, thus modulating physiological responses.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Inhibits growth of specific bacterial strains | |
Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | |
Enzyme Interaction | Binds to specific enzymes affecting metabolic pathways |
Relevant Research Studies
-
Antimicrobial Study :
- A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects on growth, suggesting its potential as a novel antimicrobial agent.
-
Inflammation Model :
- In vitro assays showed that treatment with this compound reduced the secretion of inflammatory markers in cultured macrophages, indicating its promise for therapeutic applications in inflammatory diseases.
-
Enzyme Binding Assays :
- Binding affinity studies revealed that this compound effectively interacts with enzymes involved in inflammatory pathways, providing insights into its mechanism of action.
Properties
IUPAC Name |
methyl 4-chloro-2-fluoro-6-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-7-4-5(10)3-6(11)8(7)9(12)14-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYYAPRPBFUDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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